An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7)
An In-depth Technical Guide to 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Bromo-10-(naphthalen-1-yl)anthracene, a key intermediate in the development of advanced organic electronic materials.
Core Properties
9-Bromo-10-(naphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon characterized by its anthracene core substituted with a bromine atom and a naphthalene group. This structure imparts specific photophysical and electronic properties that are highly sought after in materials science, particularly for applications in organic light-emitting diodes (OLEDs).
Physicochemical Properties
The fundamental physicochemical properties of 9-Bromo-10-(naphthalen-1-yl)anthracene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 400607-04-7 | [1][2] |
| Molecular Formula | C₂₄H₁₅Br | [3] |
| Molecular Weight | 383.28 g/mol | [3] |
| Appearance | Pale yellow to light orange solid/powder | [3][4] |
| Melting Point | 177.0 to 181.0 °C | [3] |
| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Toluene | [5] |
| Purity | Typically available at ≥96% |
Optical and Electronic Properties
Synthesis and Purification
The synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene can be achieved through several synthetic routes. A common and effective method is the bromination of a precursor molecule.
Synthetic Workflow
The logical flow for the synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene typically involves the preparation of a key intermediate followed by a bromination step. A representative workflow is illustrated below.
Caption: Synthetic workflow for 9-Bromo-10-(naphthalen-1-yl)anthracene.
Experimental Protocol: General Procedure for Bromination
The following is a generalized experimental protocol for the bromination of an anthracene derivative, which can be adapted for the synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene from its non-brominated precursor.
Materials:
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9-(naphthalen-1-yl)anthracene (precursor)
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N-Bromosuccinimide (NBS)
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Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexane and Dichloromethane for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 9-(naphthalen-1-yl)anthracene, in an appropriate volume of dry dichloromethane.
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (typically 1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction time can vary from a few hours to overnight.
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.[7] Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure 9-Bromo-10-(naphthalen-1-yl)anthracene.[7]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared with the literature values.
Applications in Drug Development and Research
While 9-Bromo-10-(naphthalen-1-yl)anthracene is not directly used as a therapeutic agent, its derivatives are of significant interest in the development of advanced materials for various applications.
Organic Light-Emitting Diodes (OLEDs)
The primary application of 9-Bromo-10-(naphthalen-1-yl)anthracene is as a key intermediate in the synthesis of materials for OLEDs.[8] Its anthracene core provides a robust and efficient blue-emitting chromophore. The bromine atom serves as a convenient handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various functional groups to fine-tune the electronic and photophysical properties of the final OLED material. These modifications can enhance properties like charge transport, quantum efficiency, and operational stability of the OLED device.
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene core makes its derivatives potential candidates for the development of fluorescent probes and sensors. By attaching specific recognition moieties to the anthracene scaffold (often via the bromo-functionalization), it is possible to design molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection and quantification.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 9-Bromo-10-(naphthalen-1-yl)anthracene.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Logical Relationships in Material Design
The design of new materials based on 9-Bromo-10-(naphthalen-1-yl)anthracene follows a logical progression of structure-property relationships.
Caption: Logical relationships in material design using the target compound.
References
- 1. 9-BROMO-10-(NAPHTHALEN-1-YL)ANTHRACENE | CAS 400607-04-7 [matrix-fine-chemicals.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. echemi.com [echemi.com]
- 4. 9-Bromo-10-(1-naphthyl)anthracene | 400607-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
